Class-Level EGFR Inhibitory Activity Compared to Clinical Standard Erlotinib
The target compound is a member of a novel series of 17 EGFR inhibitors. The series demonstrated a dose-dependent inhibition of A549 lung cancer cell growth, with cellular IC50 values ranging from 4.35 to 22.1 μM [1]. The most potent derivative in the series (compound 6E) showed a cellular IC50 of 4.35 μM, which was 2.7-fold more potent than the reference drug erlotinib (cellular IC50 = 11.83 μM), and an EGFR enzymatic IC50 of 105.96 nM versus 218.47 nM for erlotinib [1]. However, the specific quantitative data (cellular or enzymatic IC50) for the exact compound 9-(2-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has not been disaggregated from the series data in the available public sources. Therefore, while the class-level evidence indicates potential for potent EGFR inhibition superior to erlotinib, a direct, quantified head-to-head comparison for this CAS number is lacking.
| Evidence Dimension | EGFR Cellular (A549) & Enzymatic Inhibition Potency |
|---|---|
| Target Compound Data | IC50: Not specifically reported; series range 4.35 – 22.1 μM (cellular), 105.96 nM (enzymatic for lead compound 6E) |
| Comparator Or Baseline | Erlotinib: Cellular IC50 11.83 μM, Enzymatic IC50 218.47 nM |
| Quantified Difference | Lead compound 6E shows 2.7-fold improvement over erlotinib in cellular assay; 2.1-fold improvement in enzymatic assay. |
| Conditions | A549 lung cancer cell line (MTT assay); Isolated EGFR kinase assay |
Why This Matters
This establishes the scaffold's potential for enhanced anti-EGFR activity versus the clinical standard, framing this specific derivative as a key probe for SAR exploration.
- [1] Chatterjee, J., et al. (2026). Bioorganic Chemistry, 172, 109529. View Source
